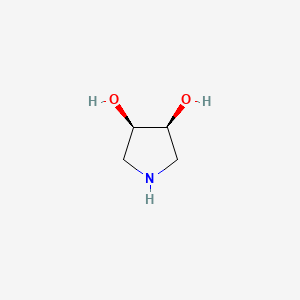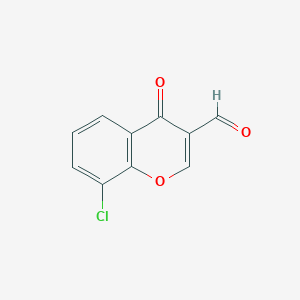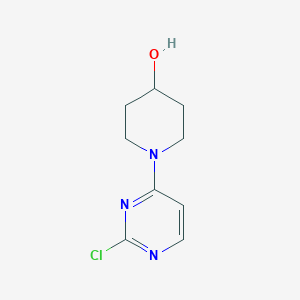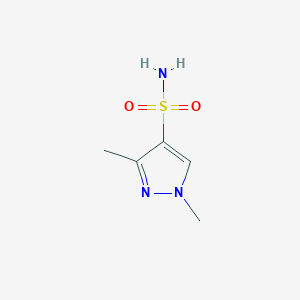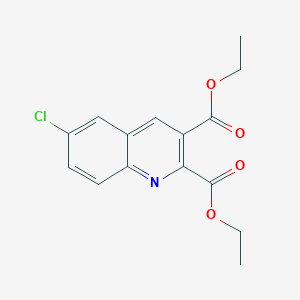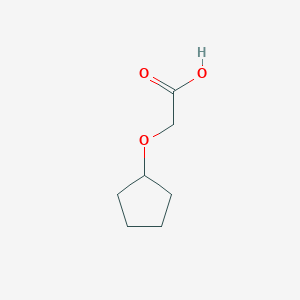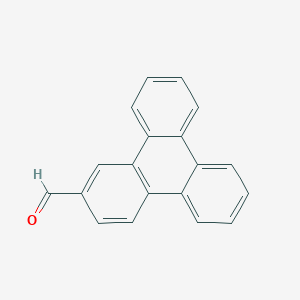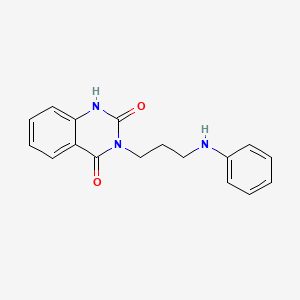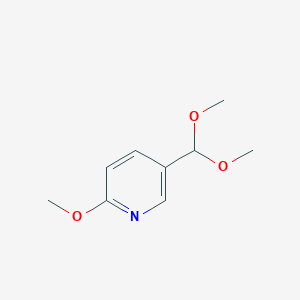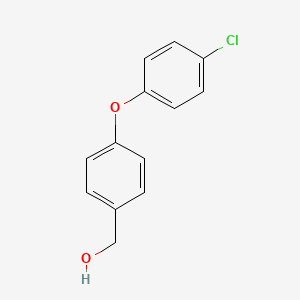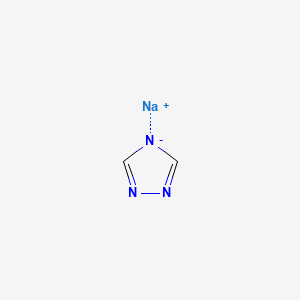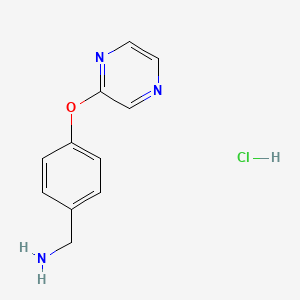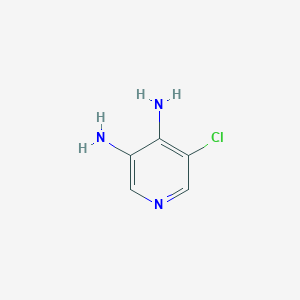
5-Chloropyridin-3,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridine-3,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and amino groups at the 3- and 4-positions
Wissenschaftliche Forschungsanwendungen
5-Chloropyridine-3,4-diamine has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that chloropyridines, a broader class of compounds to which 5-chloropyridine-3,4-diamine belongs, are used as intermediates in many chemical reactions .
Mode of Action
It is known that chloropyridines can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom .
Biochemical Pathways
Chloropyridines are known to be involved in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
It is known that chloropyridines are used as intermediates in the synthesis of various compounds, suggesting that their primary role may be in facilitating chemical transformations .
Action Environment
It is known that the reactivity of chloropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3,4-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the nitration of 2-amino-5-chloropyridine to yield 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods
Industrial production methods for 5-Chloropyridine-3,4-diamine often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a Pd/C catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and coupled products that can be further utilized in organic synthesis and pharmaceutical development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Employed in the construction of organic compounds during chemical synthesis.
4-Chloropyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Chloropyridine-3,4-diamine is unique due to the presence of two amino groups at the 3- and 4-positions, which provide additional sites for functionalization and enhance its reactivity compared to other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-chloropyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXLZNVFZMVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590283 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-42-0 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
